Polysulfide vs. Polysulfide-Free Ammonium Sulfide: Interface State Density Reduction in InP Semiconductor Passivation
InP surfaces treated with polysulfide-containing ammonium sulfide solution (prepared by bubbling O2 through ammonium sulfide with excess dissolved sulfur) produce markedly superior interfaces compared to those treated with polysulfide-free, commercially available ammonium sulfide [1]. The polysulfide-free solutions exhibited little to no passivation effect. The polysulfide-treated InP achieved interface state densities in the high 10^10 cm^-2 eV^-1 range as determined by quasistatic capacitance-voltage measurements [1]. Low-temperature photoluminescence spectra further showed marked differences between polysulfide-treated InP and InP treated with standard ammonium sulfide [1].
| Evidence Dimension | Interface state density (Dit) after sulfur passivation treatment |
|---|---|
| Target Compound Data | High 10^10 cm^-2 eV^-1 (polysulfide-containing solution) |
| Comparator Or Baseline | Negligible effect (polysulfide-free ammonium sulfide solution) |
| Quantified Difference | From negligible passivation to measurable Dit in high 10^10 cm^-2 eV^-1 |
| Conditions | InP MIS structures coated with indirect plasma-enhanced CVD SiO2; quasistatic C-V measurements |
Why This Matters
This quantifiable difference in interface state density directly determines whether a sulfur-passivation treatment yields functional improvement in semiconductor device performance, making (NH4)2S5-containing polysulfide solutions essential for reproducible InP surface engineering.
- [1] Iyer, R., Chang, R. R., Dubey, A., Lile, D. L. Role of polysulfides in the passivation of the InP surface. Applied Physics Letters. 1991;59(4):434-436. DOI: 10.1063/1.105453. View Source
